molecular formula C6H11ClO3S B13176718 4,4-Dimethyloxolane-3-sulfonyl chloride

4,4-Dimethyloxolane-3-sulfonyl chloride

Cat. No.: B13176718
M. Wt: 198.67 g/mol
InChI Key: ILJASAJWLASTHD-UHFFFAOYSA-N
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Description

4,4-Dimethyloxolane-3-sulfonyl chloride is an organic compound with the molecular formula C6H11ClO3S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2) attached to a chlorine atom. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyloxolane-3-sulfonyl chloride typically involves the reaction of 4,4-Dimethyloxolane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4,4-Dimethyloxolane+Chlorosulfonic acid4,4-Dimethyloxolane-3-sulfonyl chloride+HCl\text{4,4-Dimethyloxolane} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} 4,4-Dimethyloxolane+Chlorosulfonic acid→4,4-Dimethyloxolane-3-sulfonyl chloride+HCl

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyloxolane-3-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Reduction Reactions: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids.

Common Reagents and Conditions

    Substitution: Reagents like amines or alcohols in the presence of a base (e.g., pyridine) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Sulfonic Acids: Formed by oxidation.

Scientific Research Applications

4,4-Dimethyloxolane-3-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for potential therapeutic applications due to its ability to modify biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4-Dimethyloxolane-3-sulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with nucleophiles to form various derivatives. The sulfonyl group is highly reactive, making it a useful functional group in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl chloride: A simpler sulfonyl chloride with a single carbon atom.

    Benzenesulfonyl chloride: Contains a benzene ring attached to the sulfonyl chloride group.

    Tosyl chloride (p-Toluenesulfonyl chloride): Contains a toluene ring attached to the sulfonyl chloride group.

Uniqueness

4,4-Dimethyloxolane-3-sulfonyl chloride is unique due to its oxolane ring structure, which imparts specific chemical properties and reactivity. This makes it suitable for applications where other sulfonyl chlorides may not be effective.

Properties

Molecular Formula

C6H11ClO3S

Molecular Weight

198.67 g/mol

IUPAC Name

4,4-dimethyloxolane-3-sulfonyl chloride

InChI

InChI=1S/C6H11ClO3S/c1-6(2)4-10-3-5(6)11(7,8)9/h5H,3-4H2,1-2H3

InChI Key

ILJASAJWLASTHD-UHFFFAOYSA-N

Canonical SMILES

CC1(COCC1S(=O)(=O)Cl)C

Origin of Product

United States

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